Cas no 2050-16-0 (4,4'-Dihydroxyazobenzene)
4,4'-Dihydroxyazobenzene Chemical and Physical Properties
Names and Identifiers
-
- Phenol,4,4'-(1,2-diazenediyl)bis-
- 4,4'-Dihydroxyazobenzene
- 4,4`-(1,2-DIAZENEDIYL)BISPHENOL
- 4-[(4-hydroxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one
- 4-(4-hydroxy-phenylazo)phenol
- 4,4-(diazene-1,2-diyl)diphenol
- 4,4'-azobis(phenol)
- 4,4'-Azodiphenol
- 4,4'-bis-hydroxyazobenzene
- 4'-Hydroxyazobenzene-4-ol
- Azobenzene-4,4'-diol
- Phenol,4,4'-azobis
- 4,4'-Azobisphenol
- 4-((4-Hydroxyphenyl)diazenyl)benzoitrile
- 4-(4-Hydroxyphenylazo)phenol
- NSC 402595
- p,p'-Dihydroxyazobenzene
- p-Azophenol
- Phenol, 4,4'-azobis-
- Phenol, 4,4'-(1,2-diazenediyl)bis-
- 4,4-Dihydroxyazobenzene
- F4YLC7I7DN
- 4-[2-(4-hydroxyphenyl)diazen-1-yl]phenol
- 4-[(E)-2-(4-hydroxyphenyl)diazen-1-yl]phenol
- 4-[(4-hydroxyphenyl)diazenyl]phenol
- Phenol, 4,4'-azodi
- trans-4,4'-Azodiphenol
- AI3-0
- YSWG059
- AS-18987
- Di-(4-hydroxy-phenyl)-diazene
- SCHEMBL901189
- NSC402595
- D3431
- (e)-4,4'-(diazene-1,2-diyl)diphenol
- AKOS003619052
- 2050-16-0
- WKODVHZBYIBMOC-BUHFOSPRSA-N
- E72619
- 4,4 inverted exclamation mark -Dihydroxyazobenzene
- NSC-402595
- NS00133139
- 51437-66-2
- doi:10.14272/WKODVHZBYIBMOC-BUHFOSPRSA-N.1
- (E)-4,4-(DIAZENE-1,2-DIYL)DIPHENOL pound WS201781 pound(c)
- CAA05016
- A910719
- AKOS028112956
- WKODVHZBYIBMOC-UHFFFAOYSA-N
- MFCD00045778
- 10.14272/WKODVHZBYIBMOC-BUHFOSPRSA-N
- SY056471
- AI3-08894
- CHEMBL116175
- Phenol, 4,4'-(1E)-1,2-diazenediylbis-
- UNII-F4YLC7I7DN
- Q27277636
- 4,4'-(E)-Diazene-1,2-diyldiphenol
- CS-W018449
- N10032
- 4-[2-(4-HYDROXYPHENYL)HYDRAZIN-1-YLIDENE]CYCLOHEXA-2,5-DIEN-1-ONE
- 4,4e^?Azobis(phenol)
- DS-001271
-
- MDL: MFCD00045778
- Inchi: 1S/C12H10N2O2/c15-11-5-1-9(2-6-11)13-14-10-3-7-12(16)8-4-10/h1-8,15-16H/b14-13+
- InChI Key: WKODVHZBYIBMOC-BUHFOSPRSA-N
- SMILES: OC1C=CC(=CC=1)/N=N/C1C=CC(=CC=1)O
Computed Properties
- Exact Mass: 214.07400
- Monoisotopic Mass: 214.074228
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 205
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 65.2
Experimental Properties
- Density: 1.24±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: 218-219 ºC (ethanol hexane )
- Boiling Point: 392°Cat760mmHg
- Flash Point: 190.9°C
- Refractive Index: 1.618
- Solubility: Very slightly soluble (0.11 g/l) (25 º C),
- PSA: 65.18000
- LogP: 3.51320
- λmax: 360(EtOH)(lit.)
4,4'-Dihydroxyazobenzene Security Information
-
Symbol:
- Prompt:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
4,4'-Dihydroxyazobenzene Customs Data
- HS CODE:2927000090
- Customs Data:
China Customs Code:
2927000090Overview:
2927000090 Other diazo compounds\Azo compounds, etc(Including azoxycompounds). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2927000090 other diazo-, azo- or azoxy-compounds.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
4,4'-Dihydroxyazobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D835224-1g |
4,4'-Dihydroxyazobenzene |
2050-16-0 | 98% | 1g |
1,151.00 | 2021-05-17 | |
| TRC | D458608-100mg |
4,4'-Dihydroxyazobenzene |
2050-16-0 | 100mg |
$ 70.00 | 2022-06-05 | ||
| TRC | D458608-500mg |
4,4'-Dihydroxyazobenzene |
2050-16-0 | 500mg |
$ 230.00 | 2022-06-05 | ||
| TRC | D458608-1g |
4,4'-Dihydroxyazobenzene |
2050-16-0 | 1g |
$ 365.00 | 2022-06-05 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D154936-1g |
4,4'-Dihydroxyazobenzene |
2050-16-0 | >98.0%(HPLC) | 1g |
¥189.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D154936-250mg |
4,4'-Dihydroxyazobenzene |
2050-16-0 | >98.0%(HPLC) | 250mg |
¥59.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D154936-5g |
4,4'-Dihydroxyazobenzene |
2050-16-0 | >98.0%(HPLC) | 5g |
¥899.90 | 2023-09-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D3431-5g |
4,4'-Dihydroxyazobenzene |
2050-16-0 | 98.0%(LC&T) | 5g |
¥4085.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D3431-1g |
4,4'-Dihydroxyazobenzene |
2050-16-0 | 98.0%(LC&T) | 1g |
¥1580.0 | 2022-05-30 | |
| Apollo Scientific | OR305565-1g |
4,4'-(E)-Diazene-1,2-diyldiphenol |
2050-16-0 | 98% | 1g |
£15.00 | 2025-02-19 |
4,4'-Dihydroxyazobenzene Suppliers
4,4'-Dihydroxyazobenzene Related Literature
-
Jonathan Berry,Guillaume Despras,Thisbe K. Lindhorst RSC Adv. 2020 10 17432
-
Senne Seneca,Sumit Kumar Pramanik,Lien D’Olieslaeger,Gunter Reekmans,Dirk Vanderzande,Peter Adriaensens,Anitha Ethirajan Mater. Chem. Front. 2020 4 2103
-
3. Nematic-to-isotropic photo-induced phase transition in azobenzene-doped low-molar liquid crystalsJaume Garcia-Amorós,Anna Szymczyk,Dolores Velasco Phys. Chem. Chem. Phys. 2009 11 4244
-
Qiaofeng Yao,Zhennan Wu,Zhihe Liu,Yingzheng Lin,Xun Yuan,Jianping Xie Chem. Sci. 2021 12 99
-
Qiaofeng Yao,Zhennan Wu,Zhihe Liu,Yingzheng Lin,Xun Yuan,Jianping Xie Chem. Sci. 2021 12 99
Additional information on 4,4'-Dihydroxyazobenzene
Introduction to 4,4'-Dihydroxyazobenzene (CAS No. 2050-16-0)
4,4'-Dihydroxyazobenzene, with the chemical formula C12H10O2, is a significant compound in the field of organic chemistry and pharmaceutical research. Its molecular structure features a central azobenzene core substituted with two hydroxyl groups at the para positions. This compound has garnered considerable attention due to its versatile applications in various scientific domains, including medicinal chemistry, material science, and industrial processes.
The CAS No. 2050-16-0 uniquely identifies this molecule in chemical databases and literature, ensuring precise referencing and classification. The synthesis of 4,4'-Dihydroxyazobenzene typically involves the reduction of azobenzene derivatives or direct hydroxylation of the aromatic ring, processes that highlight its synthetic accessibility and reactivity. The presence of hydroxyl groups enhances its solubility in polar solvents and makes it a valuable intermediate in the synthesis of more complex molecules.
In recent years, 4,4'-Dihydroxyazobenzene has been extensively studied for its potential applications in pharmaceuticals. Its structural motif is reminiscent of natural products and bioactive compounds, suggesting possible biological activities. Preliminary studies have explored its role as a precursor in the development of antioxidants and anti-inflammatory agents. The hydroxyl groups on the aromatic ring provide sites for further functionalization, enabling the creation of novel derivatives with tailored properties.
The compound's stability under various conditions makes it suitable for industrial applications as well. For instance, it has been investigated as a component in dye synthesis and as a stabilizer in polymer formulations. The ability to incorporate 4,4'-Dihydroxyazobenzene into polymers can enhance material properties such as UV resistance and thermal stability. These attributes position it as a promising candidate for advanced material development.
Advances in computational chemistry have further illuminated the reactivity patterns of 4,4'-Dihydroxyazobenzene. Molecular modeling studies have revealed insights into its interaction with biological targets, aiding in the rational design of drug candidates. The computational approach allows researchers to predict how modifications to the molecule might affect its binding affinity and efficacy. This synergy between experimental synthesis and theoretical modeling is accelerating the discovery pipeline for new pharmaceuticals.
The environmental impact of using 4,4'-Dihydroxyazobenzene has also been a focus of research. Studies have examined its degradation pathways and ecotoxicological profile to ensure sustainable use. Efforts to develop greener synthetic routes for this compound are underway, emphasizing minimal waste generation and energy efficiency. Such initiatives align with global trends toward sustainable chemistry practices.
Industrial-scale production of 4,4'-Dihydroxyazobenzene has been optimized to meet growing demand from multiple sectors. Continuous flow chemistry techniques have been adopted to enhance yield and reduce production costs. These innovations not only improve economic feasibility but also contribute to safer and more efficient manufacturing processes.
The future prospects for 4,4'-Dihydroxyazobenzene are promising, with ongoing research exploring new frontiers in its application. Collaborative efforts between academia and industry are fostering interdisciplinary approaches to harness its full potential. As our understanding of molecular interactions deepens, so too does the potential for 4,4'-Dihydroxyazobenzene to contribute to breakthroughs in medicine and materials science.
2050-16-0 (4,4'-Dihydroxyazobenzene) Related Products
- 6833-64-3(1,2-Benzenediol,4-(2-phenyldiazenyl)-)
- 51437-66-2(trans-4,4'-Azodiphenol)
- 85-11-0(2-Naphthalenol,8-amino-5-(2-phenyldiazenyl)-)
- 6253-10-7(disperse orange 13 (C.I. 26080) (15%))
- 1689-82-3(4-Phenylazophenol)
- 21811-64-3(Phenol,4,4'-[1,4-phenylenebis(2,1-diazenediyl)]bis-)
- 20714-70-9(4-(2-phenyldiazen-1-yl)phenol)
- 6250-23-3(Disperse Yellow 23 (Technical Grade))
- 103-18-4(Phenol,4-[2-(4-aminophenyl)diazenyl]-)
- 6370-47-4(Phenol,4-[2-(1-naphthalenyl)diazenyl]-)